molecular formula C7H12N2O B141909 2-cyano-N,N-diethylacetamide CAS No. 26391-06-0

2-cyano-N,N-diethylacetamide

Cat. No.: B141909
CAS No.: 26391-06-0
M. Wt: 140.18 g/mol
InChI Key: RYSHIRFTLKZVIH-UHFFFAOYSA-N
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Description

2-Cyano-N,N-diethylacetamide is an organic compound with the molecular formula C7H12N2O. It is a pale brown oil that is used as an intermediate in various chemical syntheses. This compound is known for its versatility in forming various heterocyclic compounds and its applications in the synthesis of biologically active molecules .

Mechanism of Action

Target of Action

2-Cyano-N,N-diethylacetamide is a versatile compound used in the synthesis of various biochemical entities. It has been used in the preparation of N,N-diethyl 2-cyano-2-fluoro-2-phenylthioacetoamide . It is also used in the synthesis of entacapone, a catechol-O-methyltransferase inhibitor, by reacting with 3,4-dihydroxy-5-nitrobenzaldehyde . Therefore, its primary targets are the enzymes or proteins involved in these biochemical pathways.

Mode of Action

For instance, it reacts with 3,4-dihydroxy-5-nitrobenzaldehyde to form entacapone .

Biochemical Pathways

This compound is involved in the synthesis of various cyanofluoroamides . It also plays a crucial role in the production of entacapone, a catechol-O-methyltransferase inhibitor . These biochemical pathways have downstream effects on various biological processes, including neurotransmitter metabolism in the case of entacapone.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways it is involved in. For instance, in the synthesis of entacapone, it contributes to the inhibition of catechol-O-methyltransferase, an enzyme involved in the metabolism of catecholamines .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, it is recommended to be stored at a temperature of 2-8°C , indicating that its stability could be affected by temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-cyano-N,N-diethylacetamide typically involves the cyanoacetylation of diethylamine with cyanoacetic acid or its esters. One common method is the reaction of diethylamine with ethyl cyanoacetate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium ethoxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous stirring and controlled temperature to ensure complete conversion of reactants to the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-N,N-diethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of substituted amides.

    Condensation: Formation of heterocyclic compounds like pyrazoles and pyridines.

    Reduction: Formation of primary amines

Scientific Research Applications

2-Cyano-N,N-diethylacetamide is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

  • 2-Cyanoacetamide
  • N,N-Diethylacetamide
  • N,N-Dimethylacetamide

Comparison:

2-Cyano-N,N-diethylacetamide stands out due to its unique combination of the cyano and diethyl groups, making it a versatile intermediate in various chemical syntheses.

Properties

IUPAC Name

2-cyano-N,N-diethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-9(4-2)7(10)5-6-8/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSHIRFTLKZVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397378
Record name 2-cyano-N,N-diethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26391-06-0
Record name 2-Cyano-N,N-diethylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26391-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyano-N,N-diethylacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026391060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-cyano-N,N-diethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CYANO-N,N-DIETHYLACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7FKS72PYE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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